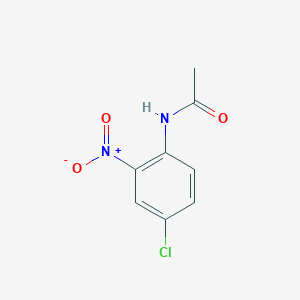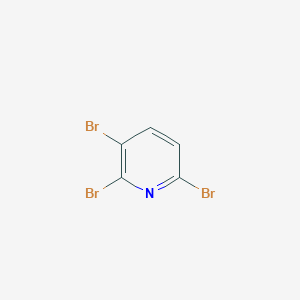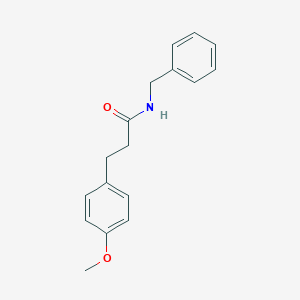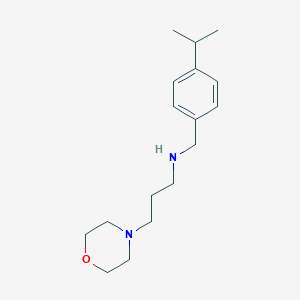
N-(4-chloro-2-nitrophenyl)acetamide
Descripción general
Descripción
“N-(4-chloro-2-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H7ClN2O3 . It can be used as a reactant/reagent for the synthetic preparation of oxindole derivatives as inhibitors of tyrosine kinase .
Synthesis Analysis
The synthesis of “N-(4-chloro-2-nitrophenyl)acetamide” involves the reaction of p-nitroaniline with chloroacetic anhydride . The reaction is carried out in a mixture of toluene and sodium carbonate, and the product is obtained after filtration and drying .Molecular Structure Analysis
The molecular structure of “N-(4-chloro-2-nitrophenyl)acetamide” consists of a nitrophenyl group attached to an acetamide group via a nitrogen atom . The molecule has a molecular weight of 214.606 Da .Chemical Reactions Analysis
“N-(4-chloro-2-nitrophenyl)acetamide” can undergo various chemical reactions due to the presence of the nitro group and the acetamide group. For instance, it can participate in hydrogen bonding interactions with other molecules .Physical And Chemical Properties Analysis
“N-(4-chloro-2-nitrophenyl)acetamide” has a density of 1.5±0.1 g/cm3, a boiling point of 439.4±30.0 °C at 760 mmHg, and a flash point of 219.6±24.6 °C . It has a molar refractivity of 51.9±0.3 cm3, and a polar surface area of 75 Å2 .Aplicaciones Científicas De Investigación
Degradation and Environmental Impact
N-(4-chloro-2-nitrophenyl)acetamide, as a chemical entity, may not be directly mentioned in the available literature, but its structural components and related compounds have been studied extensively, particularly in the context of environmental science and toxicology. The degradation pathways of similar acetaminophen (ACT) derivatives and their environmental impacts provide insight into how compounds like N-(4-chloro-2-nitrophenyl)acetamide could behave in aquatic systems and their potential biotoxicity effects.
Advanced Oxidation Processes (AOPs) have been explored for the treatment of water contaminated with acetaminophen and its derivatives, leading to the generation of various by-products. The study by Qutob et al. (2022) reviews the degradation of acetaminophen via AOPs, discussing the generation of by-products, their biotoxicity, and proposed degradation pathways. This research suggests that similar compounds, including potentially N-(4-chloro-2-nitrophenyl)acetamide, could undergo comparable degradation pathways, yielding a variety of by-products with varying levels of environmental toxicity. The most frequently detected by-products in these processes include hydroquinone, 1,4-benzoquinone, and acetamide, indicating the potential environmental fate of structurally related compounds (Qutob et al., 2022).
Adsorptive Removal from Water
The removal of acetaminophen (ACT) from water, which shares a part of the acetamide group found in N-(4-chloro-2-nitrophenyl)acetamide, has been extensively studied. Igwegbe et al. (2021) provide a comprehensive review of the adsorptive elimination of ACT from water, elaborating on recent progress, the efficacy of various adsorbents, and the key mechanisms underlying ACT uptake, such as π-π interactions and hydrogen bonds. This information is critical for understanding how compounds like N-(4-chloro-2-nitrophenyl)acetamide could be effectively removed from water sources, highlighting the significance of adsorption technologies in mitigating the environmental impact of such compounds (Igwegbe et al., 2021).
Environmental and Health Implications
The presence of nitrophenols, including derivatives similar to the nitrophenyl component of N-(4-chloro-2-nitrophenyl)acetamide, in the environment has been reviewed by Harrison et al. (2005). This review discusses the sources, atmospheric occurrence, and potential health implications of nitrophenols, shedding light on the environmental behavior and toxicological profile of nitrophenyl compounds. Understanding the environmental pathways and health risks associated with nitrophenols can provide valuable insights into the broader implications of handling and disposing of compounds like N-(4-chloro-2-nitrophenyl)acetamide (Harrison et al., 2005).
Safety and Hazards
“N-(4-chloro-2-nitrophenyl)acetamide” is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H301-H311-H331-H341, indicating that it is toxic if swallowed, in contact with skin, or if inhaled, and may cause genetic defects .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-chloro-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDUNBOWGVRUCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383081 | |
| Record name | N-(4-chloro-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-nitrophenyl)acetamide | |
CAS RN |
881-51-6 | |
| Record name | N-(4-chloro-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What is the primary structural feature of 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide revealed by the research?
A1: The research primarily highlights the formation of infinite chains along the c-axis in the crystal structure of 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. These chains arise due to C—H⋯O intermolecular hydrogen bonds between adjacent molecules. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B181226.png)

![6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B181230.png)

![N-[(4-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B181232.png)


![2-[4-(Tert-pentyl)phenoxy]acetic acid](/img/structure/B181238.png)
![2-[2-(Sec-butyl)phenoxy]propanoic acid](/img/structure/B181239.png)

